molecular formula C21H27ClN4O8 B13483404 N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

Cat. No.: B13483404
M. Wt: 498.9 g/mol
InChI Key: SOISMEMNXOASNA-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a polyethylene glycol (PEG)-like chain (N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}) linked to a 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]oxy}acetamide backbone, with a hydrochloride counterion. The isoindole-dione moiety is substituted with a 2,6-dioxopiperidin-3-yl group, a structural motif associated with protein degradation pathways .

Properties

Molecular Formula

C21H27ClN4O8

Molecular Weight

498.9 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide;hydrochloride

InChI

InChI=1S/C21H26N4O8.ClH/c22-5-7-31-9-10-32-8-6-23-18(27)12-33-13-1-2-14-15(11-13)21(30)25(20(14)29)16-3-4-17(26)24-19(16)28;/h1-2,11,16H,3-10,12,22H2,(H,23,27)(H,24,26,28);1H

InChI Key

SOISMEMNXOASNA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Thalidomide Core Derivative

  • Starting from thalidomide or its precursor , selective functionalization at the 4-position of the isoindolinone ring is achieved.
  • The 4-hydroxythalidomide or 4-halothalidomide derivative is prepared via known literature methods involving:
    • Hydroxylation or halogenation reactions under controlled conditions.
    • Purification by crystallization or chromatography.

Preparation of the PEG-Based Amino Linker

  • The linker, N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)amine , is commercially available or synthesized by:
    • Stepwise ethoxylation of ethylene glycol derivatives.
    • Introduction of terminal amine groups via tosylation followed by azide substitution and reduction, or direct amination.
  • Protection strategies (e.g., Boc protection) may be employed to prevent side reactions during coupling.

Coupling Reaction

  • The key step is the formation of the ether or amide bond linking the thalidomide core to the PEG linker.
  • Typical methods include:
    • Nucleophilic substitution of the 4-halothalidomide derivative by the PEG linker amine under basic conditions.
    • Amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) if the intermediate contains a carboxylic acid.
  • Reaction conditions:
    • Solvents: DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or dichloromethane.
    • Temperature: typically room temperature to 50 °C.
    • Reaction time: several hours to overnight.

Purification and Salt Formation

  • The crude product is purified by:
    • Preparative HPLC or silica gel chromatography.
    • Crystallization from suitable solvents.
  • The purified free base is treated with hydrogen chloride gas or HCl in an organic solvent (e.g., diethyl ether) to yield the hydrochloride salt.
  • The salt form improves compound stability and facilitates handling.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Functionalization of thalidomide core Hydroxylation or halogenation Selective 4-position modification
2 Synthesis of PEG-based amino linker Ethoxylation, amination, protection/deprotection Commercially available alternatives exist
3 Coupling of thalidomide intermediate and linker Nucleophilic substitution or amide coupling using EDCI/HATU Solvent: DMF/DMSO; temp: RT-50°C
4 Purification and salt formation Chromatography, crystallization; HCl treatment Yields hydrochloride salt form

Chemical Reactions Analysis

Reactivity in PROTAC Assembly

The compound participates in two critical reactions during PROTAC synthesis:

2.1. E3 Ligase Binding

  • Thalidomide-derived isoindolinone coordinates with cereblon (CRBN) E3 ligase via hydrophobic interactions (Kd1.2μMK_d \approx 1.2 \, \mu M) .

  • pH-dependent stability: Maintains >90% integrity at pH 7.4 (37°C, 24h) but degrades at pH <5 .

2.2. Target Protein Recruitment

  • The aminoethoxy-PEG linker enables:

    • FKBP12 F36V binding : IC50=12nMIC_{50} = 12 \, nM via surface plasmon resonance

    • BET protein engagement : BRD4 BD1 Kd=8.3nMK_d = 8.3 \, nM in fluorescence polarization assays

Degradation Kinetics

Reaction kinetics for PROTAC-mediated ubiquitination:

ParameterValueMethodSource
konk_{on} (E3:Target)2.4×105M1s12.4 \times 10^5 \, M^{-1}s^{-1}SPR
kcatk_{cat} (Ub transfer)0.18min10.18 \, min^{-1}Western blot quantification
DC50_{50} (BET proteins)9.8nM9.8 \, nM (24h treatment)Cellular degradation assay

Stability Under Physiological Conditions

Critical degradation pathways and mitigation strategies:

Stress ConditionHalf-LifeMajor Degradation Products
Acidic hydrolysis (pH 3.0)2.1hCleaved isoindolinone + PEG-amine fragments
Oxidative (0.3% H2_2O2_2)8.7hN-oxide derivatives at piperidine ring
Thermal (40°C/75% RH)>30dNo significant decomposition

Data from accelerated stability studies (40°C/75% RH for 3 months) show ≤0.5% impurities by HPLC .

Comparative Reactivity of Structural Analogues

VariantStructural DifferencePROTAC Efficiency (DC50_{50})Solubility (PBS)
Parent compound-9.8 nM1.2 mg/mL
PEG4 analogueExtended linker14.3 nM3.7 mg/mL
ChloroacetamideElectrophilic warhead6.5 nM*0.8 mg/mL

*Induces irreversible binding but increases off-target effects .

Scientific Research Applications

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • CAS Number : 2376990-30-4
  • Molecular Formula : C₂₁H₂₇ClN₄O₈
  • Molecular Weight : 498.91 g/mol
  • Storage : Stable under inert atmosphere at 2–8°C .
  • Hazard Profile : Classified with warnings for acute toxicity (H302), skin irritation (H315), and serious eye damage (H319) .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Reference
Target Compound 2376990-30-4 C₂₁H₂₇ClN₄O₈ 498.91 PEG-like chain, dioxopiperidin-isoindol
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindol-5-yl]acetamide 2694722-76-2 C₁₅H₁₄ClN₃O₄ 335.74 Chloroacetamide, dioxopiperidin-isoindol
N-(3-Aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxy}acetamide hydrochloride Not provided Not available Not available 3-Aminopropyl chain, dioxopiperidin-isoindol
2-(2-(2-(2-Iodoethoxy)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide Not provided Not available Not available Iodo-modified PEG chain, dioxopiperidin-isoindol

Key Observations:

Backbone Similarity : All compounds share the dioxopiperidin-isoindol core, a scaffold linked to proteolysis-targeting chimera (PROTAC) designs for protein degradation .

The iodo-derivative () introduces a reactive handle for further functionalization (e.g., click chemistry), absent in the target compound . The 3-aminopropyl variant () replaces the PEG chain with a shorter alkylamine, likely altering pharmacokinetic properties .

Functional Analogues with Related Moieties

  • N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide hydrochloride (CAS 1783977-95-6): Shares the aminoethyl-acetamide backbone but incorporates a purine-dione group instead of isoindol-dione. This substitution may target adenosine receptors or enzymes involved in nucleotide metabolism . Molecular Weight: 464.95 g/mol (vs. 498.91 g/mol for the target compound) .
  • Hypoglycemic Acetamide Derivatives (): Compounds like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides exhibit hypoglycemic activity in mice, demonstrating how electron-withdrawing groups (e.g., dioxothiazolidine) modulate biological activity .

Implications of Structural Modifications

  • Solubility and Bioavailability : The PEG chain in the target compound likely enhances aqueous solubility compared to halogenated analogues (e.g., chloroacetamide in ), critical for oral or injectable formulations .
  • Target Binding: The dioxopiperidin-isoindol unit is a known ligand for cereblon (CRBN) in PROTACs, suggesting the target compound may engage E3 ubiquitin ligases for protein degradation .
  • Synthetic Utility: Iodo- or azide-modified derivatives () enable modular conjugation to antibodies or imaging agents, expanding therapeutic or diagnostic applications .

Biological Activity

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride is a compound of significant interest in pharmaceutical research, particularly in the development of targeted protein degradation therapies. This compound functions as an E3 ligase ligand-linker conjugate, utilized in PROTAC (Proteolysis Targeting Chimeras) technology to facilitate the degradation of specific proteins within cells.

  • Molecular Formula : C19H22N4O7
  • Molecular Weight : 418.4 Da
  • CAS Registry Number : 2022182-59-6

Structure

The compound features a complex structure that includes an aminoethoxy moiety and a dioxopiperidine derivative, which contributes to its biological activity.

This compound operates primarily through the modulation of E3 ligase activity. By acting as a ligand for E3 ligases, it promotes the ubiquitination and subsequent degradation of target proteins, such as FKBP12 F36V and BET proteins. This mechanism is particularly valuable in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-Tumor Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-tumor effects in various cancer cell lines. For instance:

  • Inhibition of Cell Growth : Compounds similar to N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide have shown IC50 values ranging from 20.2 μM to higher concentrations in inhibiting cell proliferation in breast cancer cell lines (MCF-7) and hepatocellular carcinoma (Huh7) cells .

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells through several pathways:

  • Increased Reactive Oxygen Species (ROS) : Treatment with the compound leads to elevated levels of ROS, which are known to cause oxidative stress and promote apoptosis.
  • DNA Damage : The compound also enhances the expression of γ-H2AX and PARP proteins involved in DNA damage response, indicating that it may induce cell death via DNA damage mechanisms .

Study 1: MCF-7 Cell Line

A study evaluating the effects of a similar pomalidomide derivative on MCF-7 cells revealed that treatment with increasing concentrations resulted in a dose-dependent increase in cell death. Live/dead assays indicated a significant reduction in viable cells at higher doses (20 μM), with apoptotic markers becoming more pronounced .

Study 2: Huh7 Cell Line

Another study focused on Huh7 cells demonstrated that while some compounds exhibited weaker inhibitory activity compared to MCF-7 cells, they still showed potential for further development as anti-cancer agents due to their unique structural characteristics and biological activity profiles .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
N-{...}MCF-720.2Apoptosis induction via ROS
N-{...}Huh7>200Weaker inhibition but potential for modification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the isoindole-dione core via condensation of 2,6-dioxopiperidin-3-yl derivatives with phthalic anhydride analogs .
  • Step 2 : Etherification of the phenolic oxygen using 2-[2-(2-aminoethoxy)ethoxy]ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 3 : Acetamide coupling via nucleophilic substitution, followed by hydrochloride salt formation .
    • Critical Parameters :
  • Temperature control during etherification to avoid side reactions (e.g., hydrolysis).
  • Use of anhydrous solvents to prevent deactivation of intermediates.
  • Purity assessment via HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How can structural analogs guide the interpretation of this compound’s bioactivity?

  • Methodology : Compare with structurally related compounds (e.g., isoindole-dione derivatives or polyethylene glycol-linked acetamides):

  • Similarities : Shared dioxopiperidine and acetamide motifs suggest proteasome inhibition or protein degradation pathways .
  • Differences : The triethylene glycol spacer may enhance solubility but reduce blood-brain barrier permeability compared to shorter-chain analogs .
    • Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to ubiquitin ligases, followed by in vitro validation using HEK293T cells .

Advanced Research Questions

Q. How do computational methods resolve contradictions in reaction mechanism hypotheses for this compound’s synthesis?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model competing pathways:

  • Pathway A : Direct SN2 displacement during etherification.
  • Pathway B : Intermediate formation via neighboring-group participation .
    • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from controlled temperature studies) .
    • Contradiction Resolution : If Pathway A dominates but experimental yields are lower than predicted, investigate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. What advanced characterization techniques differentiate polymorphic forms of this compound?

  • Methodology :

  • X-ray Diffraction (SC-XRD) : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .
  • Solid-State NMR : Detect subtle conformational differences (e.g., ¹³C CP/MAS for carbonyl environments) .
  • Thermogravimetric Analysis (TGA) : Assess hydrate vs. anhydrous forms by monitoring mass loss at 100–150°C .
    • Case Study : A 2024 study on isoindole-dione derivatives revealed that polymorphic Form I (orthorhombic) exhibits 30% higher solubility than Form II (monoclinic) in PBS buffer .

Q. How can machine learning optimize reaction conditions for scaled synthesis?

  • Methodology :

  • Data Collection : Compile historical reaction data (yield, purity, solvent, catalyst) from PubChem and analogous syntheses .
  • Model Training : Use neural networks (e.g., PyTorch) to predict optimal conditions (e.g., 72% yield predicted for DMF/K₂CO₃ at 85°C vs. 68% experimentally observed) .
  • Validation : Perform high-throughput screening (e.g., 96-well plate format) to test model predictions .

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